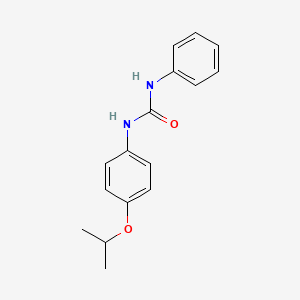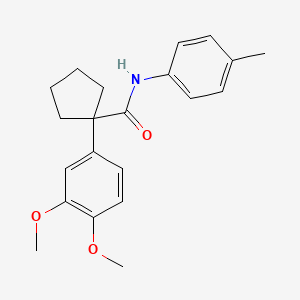![molecular formula C17H19N3O3S B5617381 4-[({[(1-phenylcyclopropyl)amino]carbonyl}amino)methyl]benzenesulfonamide](/img/structure/B5617381.png)
4-[({[(1-phenylcyclopropyl)amino]carbonyl}amino)methyl]benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Sulfonamide derivatives, including those similar to the compound , have been extensively researched for their various biological activities and applications in medicinal chemistry. They are known for their role in inhibiting carbonic anhydrase, among other applications (Nocentini et al., 2016).
Synthesis Analysis
The synthesis of sulfonamide derivatives often involves the interaction of specific sulfonamide precursors with other chemical agents. For example, Rublova et al. (2017) detailed the synthesis of sterically hindered isomeric forms of dimethyl[methyl(phenylsulfonyl)amino]benzenesulfonyl chloride, showcasing the complexity and precision required in synthesizing such compounds (Rublova et al., 2017).
Molecular Structure Analysis
The molecular structure of sulfonamide derivatives is characterized by single-crystal X-ray diffraction. This allows for the detailed understanding of their crystal and molecular-electronic structures. For instance, the study by Rublova et al. (2017) presents the triclinic and monoclinic space group structures of their synthesized compounds, indicating the precise molecular organization required for their activity (Rublova et al., 2017).
Chemical Reactions and Properties
Sulfonamide compounds participate in various chemical reactions, reflecting their reactivity and interaction with biological targets. The synthesis process often involves reactions such as interaction with chlorosulfonic acid to introduce specific functional groups (Rublova et al., 2017).
Physical Properties Analysis
The physical properties of sulfonamide derivatives, including solubility, melting points, and crystal structures, are crucial for their application. The specific packing, hydrogen bonding, and molecular interactions within the crystal structure define their stability and solubility (Rublova et al., 2017).
Chemical Properties Analysis
The chemical properties, such as reactivity, stability, and interaction with biological molecules, are defined by the sulfonamide group and the compound's overall structure. The studies on sulfonamide derivatives highlight their potential as inhibitors for various enzymes, indicating their significant biological activity (Nocentini et al., 2016).
Mechanism of Action
Future Directions
properties
IUPAC Name |
1-(1-phenylcyclopropyl)-3-[(4-sulfamoylphenyl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O3S/c18-24(22,23)15-8-6-13(7-9-15)12-19-16(21)20-17(10-11-17)14-4-2-1-3-5-14/h1-9H,10-12H2,(H2,18,22,23)(H2,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWDMDMIAQFICFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=CC=CC=C2)NC(=O)NCC3=CC=C(C=C3)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-({[(1-Phenylcyclopropyl)carbamoyl]amino}methyl)benzenesulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-{4-[4-(3-methylbenzyl)-1-piperazinyl]phenyl}ethanone](/img/structure/B5617331.png)
![N-[2-(2,3-dihydro-1H-indol-1-yl)ethyl]-3-piperidin-3-ylbenzamide](/img/structure/B5617334.png)
![N-{2-[(4-methoxybenzyl)amino]-2-oxoethyl}benzamide](/img/structure/B5617336.png)

![2-(dimethylamino)-N-[(5-ethyl-2-pyridinyl)methyl]-N,4-dimethyl-5-pyrimidinecarboxamide](/img/structure/B5617347.png)

![2-(3-fluoro-4-methoxyphenyl)imidazo[1,2-a]pyrimidine](/img/structure/B5617358.png)
![4-(4-methoxyphenyl)-1,5-dioxaspiro[5.5]undec-3-en-2-one](/img/structure/B5617361.png)
![[(3aS*,10aS*)-2-(2,5-dimethyl-3-furoyl)-2,3,3a,4-tetrahydro-1H-[1]benzoxepino[3,4-c]pyrrol-10a(10H)-yl]methanol](/img/structure/B5617369.png)
![3-(1,3-benzodioxol-5-ylmethyl)-1-[4-(1H-imidazol-1-yl)butanoyl]-3-methylpiperidine](/img/structure/B5617384.png)
![1-phenyl-4-[2-(trifluoromethyl)benzyl]piperazine](/img/structure/B5617388.png)
![2-(3-methoxypropyl)-8-[2-(methylthio)benzyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5617395.png)